1-But-2-ynyl-4-hydroxypyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

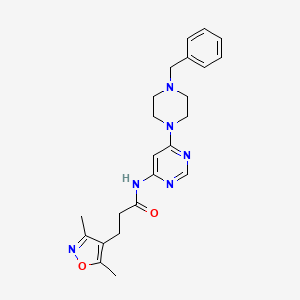

“1-But-2-ynyl-4-hydroxypyridin-2-one” is a derivative of hydroxypyridinone . Hydroxypyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have been extensively studied as candidates for orally active iron chelators .

Synthesis Analysis

In an attempt to identify clinically useful chelators, hexadentate ligands were synthesized by conjugating the corresponding bidentate ligands (3-hydroxypyridin-4-one (3,4-HOPO), 3-hydroxypyridin-2-one (3,2-HOPO), 1-hydroxypyridin-2-one (1,2-HOPO), and 3-hydroxypyran-4-one) each with a free amino group to a tripodal acid .

Chemical Reactions Analysis

Hydroxypyridinones possess a range of physiological effects associated with improved glycemic control including stimulation of glucose-dependent insulin secretion and suppression of glucagon secretion . They lower blood glucose levels through different, but potentially complementary, mechanisms to standard oral therapies .

Scientific Research Applications

Hydroxypyridinone Complexes and Chelation Therapy

Hydroxypyridinone as Chelators : Hydroxypyridinones, including 1-But-2-ynyl-4-hydroxypyridin-2-one, are recognized for their efficient chelating properties, particularly with aluminum and iron. These compounds are under study for potential medical applications, especially as orally active aluminum chelators. Their interaction with aluminum, high affinity for M3+ ions, and balanced lipo-hydrophilic character make them promising candidates for medical applications, including scenarios where aluminum scavenging is crucial (Santos, 2002).

Biomarkers in Environmental and Occupational Health

Biomarker for Urban Pollution Exposure : Studies have explored the role of hydroxypyrene derivatives as biomarkers for exposure to urban pollution, particularly polycyclic aromatic hydrocarbons (PAHs), among outdoor workers. The usefulness and specificity of urinary 1-hydroxypyrene as a biomarker in this context have been validated, highlighting the need to consider environmental and behavioral factors for accurate assessments (Ciarrocca et al., 2014).

Pharmacological Applications and Drug Discovery

Hydroxypyridinone in Drug Discovery : Hydroxypyridinone and its derivatives, including 1-But-2-ynyl-4-hydroxypyridin-2-one, have garnered attention in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. These compounds exhibit antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic activities. This review discusses their biological activities, structure-activity relationships, mechanisms of action, and interaction mechanisms with targets, providing guidance for the development of clinically useful agents (He et al., 2021).

Bioanalytical Applications

Aptamer in Bioanalytical Applications : Aptamers, which include single-stranded DNA or RNA sequences and peptides, demonstrate high specificity in binding to targets, including small molecules, proteins, and entire cells. The high affinity and specificity of aptamers to their targets, coupled with their stability and ease of modification, make them suitable for a range of bioanalytical applications. These applications include biosensing, diagnostics, and therapeutics, where aptamers can be used to target molecules like 1-But-2-ynyl-4-hydroxypyridin-2-one (Iliuk et al., 2011).

Mechanism of Action

Target of Action

The primary target of 1-But-2-ynyl-4-hydroxypyridin-2-one is iron (Fe) . This compound acts as an iron chelator, binding to iron ions and forming complexes . Iron plays a crucial role in various biological processes, and its dysregulation can lead to pathological conditions such as Parkinson’s disease .

Mode of Action

1-But-2-ynyl-4-hydroxypyridin-2-one interacts with its target by chelating iron ions . This interaction results in the formation of weaker iron complexes compared to closely related compounds . Despite this, the compound has been shown to provide neuroprotection against certain neurotoxins .

Biochemical Pathways

The compound affects the biochemical pathways related to iron homeostasis and oxidative stress . By chelating iron, it prevents the generation of free radicals and reactive oxygen species that can lead to neuronal cell death, a key feature in diseases like Parkinson’s .

Pharmacokinetics

The physicochemical properties of 1-But-2-ynyl-4-hydroxypyridin-2-one, such as log β, log D 7.4, and pL 0.5, suggest that it has a poorer ability to penetrate cell membranes and form iron complexes than closely related compounds . Despite this, it has been shown to restore cell viability to ≥89% compared to controls in in vitro studies .

Result of Action

The action of 1-But-2-ynyl-4-hydroxypyridin-2-one results in neuroprotection . It has been shown to provide protection against the catecholaminergic neurotoxin 6-hydroxydopamine in vitro . This neuroprotection is primarily due to the chelation and passivation of intracellular labile iron, preventing the generation of free radicals and reactive oxygen species that otherwise lead to neuronal cell death .

properties

IUPAC Name |

1-but-2-ynyl-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-3-5-10-6-4-8(11)7-9(10)12/h4,6-7,11H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHFRPURHXBOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C=CC(=CC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-But-2-ynyl-4-hydroxypyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)

![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)

![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)

![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)

![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453445.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)